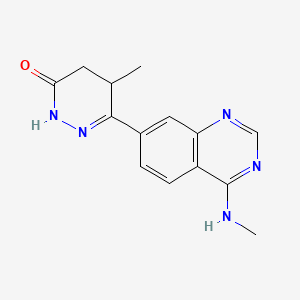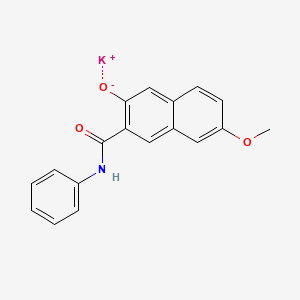
2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-phenyl-, monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Naphtalènecarboxamide, 3-hydroxy-7-méthoxy-N-phényl-, sel de monopotassium est un composé chimique de formule moléculaire C18H14KNO3 et de masse moléculaire 331,40696. Ce composé est connu pour sa structure unique, qui comprend un système cyclique naphtalène substitué par des groupes hydroxy, méthoxy et phénylcarbamoyle, ainsi qu'un ion potassium.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Naphtalènecarboxamide, 3-hydroxy-7-méthoxy-N-phényl-, sel de monopotassium implique généralement la réaction de l'acide 3-hydroxy-7-méthoxy-2-naphtöïque avec l'isocyanate de phényle en présence d'une base, suivie de l'ajout d'hydroxyde de potassium pour former le sel de monopotassium. Les conditions réactionnelles nécessitent souvent des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires mais optimisées pour des rendements et une pureté plus élevés. Cela peut inclure l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité de produit constante.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Naphtalènecarboxamide, 3-hydroxy-7-méthoxy-N-phényl-, sel de monopotassium peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone.
Réduction : Le groupe nitro peut être réduit en une amine.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium aluminium et les nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures, des solvants et des catalyseurs spécifiques pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxy peut donner une cétone, tandis que la réduction du groupe nitro peut produire une amine.
Applications de la recherche scientifique
Le 2-Naphtalènecarboxamide, 3-hydroxy-7-méthoxy-N-phényl-, sel de monopotassium a diverses applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 2-Naphtalènecarboxamide, 3-hydroxy-7-méthoxy-N-phényl-, sel de monopotassium implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne des modifications des processus cellulaires et des effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-phenyl-, monopotassium salt has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-7-methoxy-N-phenyl-, monopotassium salt involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires incluent :
- 2-Naphtalènecarboxamide, 3-hydroxy-7-méthoxy-N-(2-méthylphényl)-, sel de potassium
- 3-Hydroxy-2-naphtanilide
Unicité
Ce qui distingue le 2-Naphtalènecarboxamide, 3-hydroxy-7-méthoxy-N-phényl-, sel de monopotassium est sa combinaison spécifique de groupes fonctionnels et la présence d'un ion potassium, qui peuvent influencer sa réactivité chimique et son activité biologique.
Propriétés
Numéro CAS |
101453-69-4 |
|---|---|
Formule moléculaire |
C18H14KNO3 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
potassium;6-methoxy-3-(phenylcarbamoyl)naphthalen-2-olate |
InChI |
InChI=1S/C18H15NO3.K/c1-22-15-8-7-12-11-17(20)16(10-13(12)9-15)18(21)19-14-5-3-2-4-6-14;/h2-11,20H,1H3,(H,19,21);/q;+1/p-1 |
Clé InChI |
LTYCGFJSZPZYBY-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC2=CC(=C(C=C2C=C1)[O-])C(=O)NC3=CC=CC=C3.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


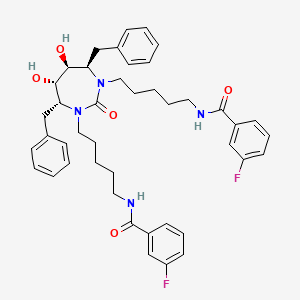
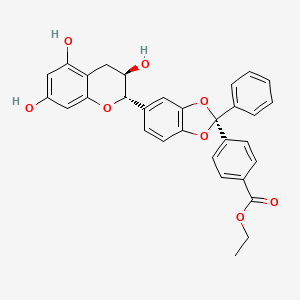

![2-(2-Hydroxyethoxy)ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12731321.png)

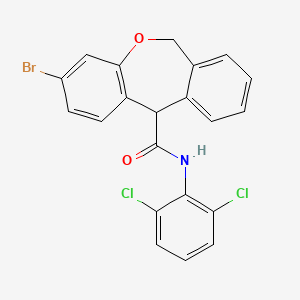
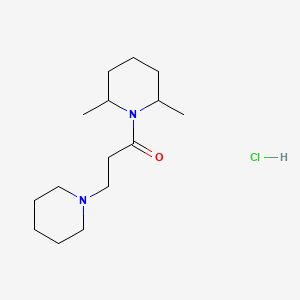
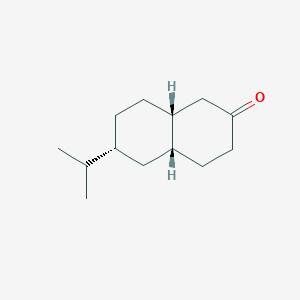


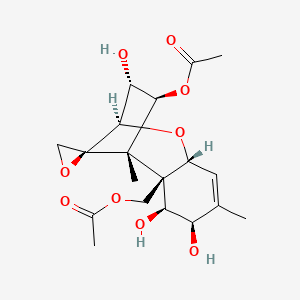
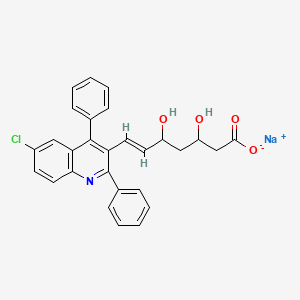
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] hexanoate](/img/structure/B12731392.png)
